molecular formula C6H4ClN3S B6619316 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 13316-13-7

5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No.: B6619316
CAS No.: 13316-13-7
M. Wt: 185.64 g/mol
InChI Key: RQLRQLRJVGGLEX-UHFFFAOYSA-N
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Description

Significance of Fused Heterocycles in Chemical Biology and Drug Discovery

Fused heterocycles, which consist of two or more rings sharing atoms, are prevalent in a vast array of natural products and synthetic drugs. Their rigid structures can facilitate precise interactions with biological macromolecules such as proteins and nucleic acids. This structural rigidity can also lead to improved metabolic stability and pharmacokinetic properties. The thiazolo[5,4-d]pyrimidine (B3050601) scaffold, being a purine (B94841) isostere, is a prime example of a fused heterocycle that has garnered significant attention for its potential to modulate various biological pathways.

Overview of the Thiazolo[5,4-d]pyrimidine Core Structure and its Research Relevance

The thiazolo[5,4-d]pyrimidine core is a bicyclic system composed of a thiazole (B1198619) ring fused to a pyrimidine (B1678525) ring. This arrangement mimics the structure of purines, which are fundamental components of DNA and RNA, as well as key signaling molecules like adenosine (B11128) triphosphate (ATP). This structural similarity allows thiazolo[5,4-d]pyrimidine derivatives to act as antagonists or agonists at purinergic receptors or as inhibitors of enzymes that interact with purines.

Research has demonstrated that derivatives of the thiazolo[5,4-d]pyrimidine scaffold exhibit a wide spectrum of biological activities. These include potential applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological properties.

Contextualization of 5-chloro-7-methyl-nih.govnih.govthiazolo[5,4-d]pyrimidine within Thiazolo[5,4-d]pyrimidine Research

The compound 5-chloro-7-methyl- nih.govnih.govthiazolo[5,4-d]pyrimidine holds a significant position in the field of thiazolo[5,4-d]pyrimidine research, primarily as a key synthetic intermediate. The presence of a chlorine atom at the 5-position and a methyl group at the 7-position provides a strategic platform for the synthesis of a diverse library of derivatives.

The chlorine atom at the 5-position is a particularly useful functional group in synthetic organic chemistry. It can be readily displaced by a variety of nucleophiles, allowing for the introduction of different substituents at this position. This chemical reactivity is crucial for structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to optimize its biological activity. For instance, in the synthesis of novel adenosine A1 and A2A receptor antagonists, 7-amino-5-chloro substituted intermediates are utilized for further modification. nih.govunifi.it The chloro group can be replaced by various moieties through reactions like the Suzuki coupling, enabling the exploration of a wide range of chemical diversity at this position. nih.govunifi.it

Similarly, the methyl group at the 7-position can influence the compound's steric and electronic properties, which can in turn affect its binding affinity to biological targets. While less reactive than the chloro group, the methyl group can still be a site for chemical modification or can play a crucial role in directing the binding of the molecule to its target.

The strategic placement of these two functional groups makes 5-chloro-7-methyl- nih.govnih.govthiazolo[5,4-d]pyrimidine a valuable building block for medicinal chemists. It allows for the systematic and efficient generation of novel thiazolo[5,4-d]pyrimidine derivatives with tailored pharmacological profiles. While direct biological activity data for 5-chloro-7-methyl- nih.govnih.govthiazolo[5,4-d]pyrimidine itself is not extensively reported in the literature, its importance lies in its role as a precursor to a multitude of biologically active compounds.

To illustrate the therapeutic potential of the thiazolo[5,4-d]pyrimidine scaffold that can be accessed from intermediates like 5-chloro-7-methyl- nih.govnih.govthiazolo[5,4-d]pyrimidine, the following table summarizes the biological activities of some representative derivatives:

Compound Derivative ClassBiological Activity
2,7-diaminothiazolo[5,4-d]pyrimidinesBivalent Thiazolopyrimidines Intermediates
7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidinesAdenosine A1 and A2A Receptor Ligands
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidinesAnticancer Agents
7-N,N-dialkylamino-5-methylthiazolo[4,5-d]pyrimidinesCorticotropin Releasing Factor Modulators

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c1-3-4-5(11-2-8-4)10-6(7)9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLRQLRJVGGLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)Cl)SC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Thiazolo 5,4 D Pyrimidine Derivatives

Established Synthetic Pathways to the Thiazolo[5,4-d]pyrimidine (B3050601) Ring System

The formation of the fused bicyclic system is a critical step in the synthesis of these compounds. Established methods often involve cyclization reactions of appropriately functionalized pyrimidine (B1678525) or thiazole (B1198619) precursors.

A common and effective route to the thiazolo[5,4-d]pyrimidine core involves the cyclization of a 5-aminothiazole derivative. For instance, a convenient synthesis of 5,7-dichlorothiazolo[5,4-d]pyrimidine (B76482), a key precursor, has been reported starting from ethyl isocyanoacetate and ethoxycarbonyl isothiocyanate. This reaction selectively yields a key 5-aminothiazole intermediate under mild conditions, which is then converted to the target dichlorinated product in three subsequent steps. mdpi.com

Another well-established pathway begins with a 2-aminothiole which can be reacted with an arylacetylchloride at high temperatures to yield the corresponding thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives. nih.gov These dihydroxy intermediates are crucial for the subsequent introduction of halogen atoms.

Furthermore, the cyclization of 5-amino-2-methylsulphanylthiazole-4-carboxamide with formamide (B127407) can directly produce 2-methyl-sulphanylthiazolo[5,4-d]pyrimidine-7(6H)-one. This demonstrates that the thiazole ring can be constructed first, followed by the formation of the pyrimidine ring.

A one-step synthesis of thiazolo[5,4-d]pyrimindine-2-thiol has also been achieved from 6-chloro-5-nitropyrimidine and sodium polysulfide carbondisulfide. ias.ac.in

Table 1: Key Intermediates in Thiazolo[5,4-d]pyrimidine Synthesis

Intermediate CompoundStarting MaterialsSynthetic Approach
5,7-dichlorothiazolo[5,4-d]pyrimidineEthyl isocyanoacetate, Ethoxycarbonyl isothiocyanateCyclization of a 5-aminothiazole intermediate. mdpi.com
Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives2-aminothiole, ArylacetylchlorideHigh-temperature condensation. nih.gov
2-methyl-sulphanylthiazolo[5,4-d]pyrimidine-7(6H)-one5-amino-2-methylsulphanylthiazole-4-carboxamide, FormamideCyclization of a substituted thiazole.
Thiazolo[5,4-d]pyrimindine-2-thiol6-chloro-5-nitropyrimidine, Sodium polysulfide carbondisulfideOne-step synthesis from a substituted pyrimidine. ias.ac.in

One-pot and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like thiazolo[5,4-d]pyrimidines. These strategies involve the reaction of three or more starting materials in a single reaction vessel, thereby avoiding the isolation of intermediates. While specific one-pot syntheses for 5-chloro-7-methyl- nih.govguidechem.comthiazolo[5,4-d]pyrimidine are not extensively detailed, the synthesis of related thiazole and fused pyrimidine systems via MCRs is well-documented. For example, a novel three-component reaction has been utilized for the synthesis of thiazolodihydropyrimidinones. Furthermore, green one-pot syntheses of various thiazole scaffolds have been developed using reusable catalysts.

Advanced Synthetic Strategies for Substituted Thiazolo[5,4-d]pyrimidines

The introduction of specific substituents onto the thiazolo[5,4-d]pyrimidine core is crucial for modulating the chemical and biological properties of the final compounds. Advanced strategies have been developed for the regioselective introduction of halogens and alkyl groups.

The introduction of chlorine atoms, particularly at the 5- and 7-positions of the thiazolo[5,4-d]pyrimidine ring, is a key step in many synthetic routes as these halogens can serve as versatile handles for further functionalization.

A widely used method for chlorination involves the treatment of the corresponding hydroxy or oxo derivatives with a chlorinating agent. For example, thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives can be effectively chlorinated by reaction with phosphorus oxychloride (POCl₃), often under microwave irradiation, to yield the corresponding 5,7-dichloro bicyclic derivatives. nih.gov Similarly, 3-aryl-5-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-ones have been successfully chlorinated at the 7-position using phosphorus oxychloride at reflux temperature to yield 3-aryl-7-chloro-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thiones in excellent yields. nih.gov

In a different approach, 7-chloro-3-substituted-5-(trifluoromethyl) nih.govguidechem.comthiazolo[4,5-d]pyrimidine-2(3H)-thiones were synthesized by treating the corresponding 7(6H)-one with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride. mdpi.com

Table 2: Chlorination Methods for Thiazolo[5,4-d]pyrimidine Derivatives

Starting MaterialChlorinating Agent(s)Product
Thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivativesPOCl₃5,7-dichlorothiazolo[5,4-d]pyrimidine derivatives. nih.gov
3-aryl-5-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-onePOCl₃3-aryl-7-chloro-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione. nih.gov
3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro nih.govguidechem.comthiazolo[4,5-d]pyrimidin-7(6H)-onePCl₅ / POCl₃7-chloro-3-substituted-5-(trifluoromethyl) nih.govguidechem.comthiazolo[4,5-d]pyrimidine-2(3H)-thione. mdpi.com

The regioselective introduction of a methyl group at the 7-position of the thiazolo[5,4-d]pyrimidine ring system is a critical step for the synthesis of the target compound. One potential strategy involves the initial synthesis of a 7-methyl-5-hydroxy (or 5-oxo) precursor, followed by chlorination at the 5-position.

For the related thiazolo[4,5-d]pyrimidine (B1250722) system, a synthetic route has been described where 4-amino-3-aryl-2-thioxo-2,3-dihydrothiazole-5-carboxamides are cyclized with acetic anhydride (B1165640) at reflux to yield 3-aryl-5-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-ones. nih.gov This demonstrates the feasibility of introducing a methyl group onto the pyrimidine ring during the cyclization step. Subsequent chlorination of this intermediate at the 7-position was successfully achieved. nih.gov

While direct regioselective methylation of 5,7-dichlorothiazolo[5,4-d]pyrimidine is not explicitly detailed in the provided sources, the principles of nucleophilic aromatic substitution on dihalopyrimidines suggest that the two chlorine atoms will exhibit different reactivities, potentially allowing for selective substitution. The relative reactivity of the 5- and 7-positions would depend on the electronic effects of the fused thiazole ring and the reaction conditions.

The chloro substituents on the thiazolo[5,4-d]pyrimidine ring are highly amenable to nucleophilic substitution, allowing for a wide range of derivatization. The 5-chloro group can be replaced by reacting 7-amino-5-chloro substituted intermediates with boronic acids under Suzuki coupling conditions. nih.gov

Furthermore, the chloro groups can be displaced by various nucleophiles such as amines. For example, 3-aryl-7-chloro-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thiones have been reacted with secondary amines to prepare 3-aryl-7-(N,N-dialkylamino)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thiones in excellent yields. nih.gov The chlorine at the 7-position of the pyrimidine ring is noted to be more activated towards nucleophilic substitution compared to a bromo group on an attached benzene (B151609) ring. nih.gov

These derivatization reactions highlight the utility of the chlorinated thiazolo[5,4-d]pyrimidine scaffold as a versatile platform for the synthesis of a diverse library of compounds for further investigation.

Green Chemistry and Sustainable Synthetic Protocols

The pursuit of environmentally benign synthetic methodologies has led to the exploration of various strategies for the construction of the thiazolo[5,4-d]pyrimidine scaffold. These include the use of solid-phase synthesis techniques and the development of catalyst-free reaction conditions. Such approaches offer significant advantages over traditional solution-phase methods, which often rely on volatile organic solvents and require extensive purification steps. The application of green chemistry principles not only contributes to a safer environment but also aligns with the growing demand for sustainable practices in medicinal and process chemistry. rasayanjournal.co.in

Recent advancements have highlighted the potential of microwave-assisted synthesis and the use of eco-friendly solvents like ionic liquids and deep eutectic solvents in the preparation of related heterocyclic compounds. mdpi.com These methods can lead to shorter reaction times, higher yields, and a reduction in the generation of hazardous byproducts.

Solid-Phase Synthesis Applications

Solid-phase synthesis has emerged as a powerful tool for the construction of libraries of thiazolo[5,4-d]pyrimidine derivatives, offering a greener alternative to traditional solution-phase synthesis. rsc.org This methodology involves the attachment of a starting material to a solid support, such as a resin, followed by a series of chemical transformations. The key advantage of this approach lies in the simplification of the purification process, as excess reagents and byproducts can be easily washed away, minimizing the use of solvents for chromatography. mdpi.com

While a direct solid-phase synthesis of 5-chloro-7-methyl- rsc.orgthiazolo[5,4-d]pyrimidine has not been extensively detailed, the synthesis of isomeric thiazolo[4,5-d]pyrimidine libraries demonstrates the feasibility of this approach for the core scaffold. rsc.org In one such study, a library of 36 thiazolo[4,5-d]pyrimidine derivatives was constructed with average yields of 63–93% over six steps. rsc.org The general strategy often involves the immobilization of a thiazole or pyrimidine precursor onto the solid support, followed by the sequential construction of the fused ring system.

The application of solid-phase synthesis aligns with several principles of green chemistry:

Waste Reduction: Purification is achieved by simple filtration and washing, significantly reducing the generation of solvent waste associated with chromatographic purification.

Use of Reusable Substrates: The solid support can often be recycled and reused, further minimizing waste.

Automation: Solid-phase synthesis is amenable to automation, which can improve efficiency and reduce the potential for human error.

The table below summarizes representative conditions and outcomes for the solid-phase synthesis of thiazolo[4,5-d]pyrimidine derivatives, which can be considered analogous to the synthesis of the [5,4-d] isomer.

StepReagents and ConditionsYield (%)Reference
ImmobilizationMerrifield resin, thiazole precursor, solventHigh mdpi.com
CyclizationAldehyde, iodine (catalyst)90-95 rsc.org
AminationBOP reagent, amineHigh rsc.org
CleavageAcidic conditions (e.g., TFA)63-93 (overall) rsc.org

This table presents generalized data for the synthesis of thiazolo[4,5-d]pyrimidine derivatives on a solid phase, illustrating the potential for high yields and the types of reagents that could be adapted for the synthesis of 5-chloro-7-methyl- rsc.orgthiazolo[5,4-d]pyrimidine.

Catalyst-Free and Environmentally Conscious Methods

The development of catalyst-free synthetic methods is a cornerstone of green chemistry, as it eliminates the need for potentially toxic and expensive metal catalysts, and simplifies product purification. For the synthesis of thiazolopyrimidine derivatives, several catalyst-free approaches have been reported, often utilizing environmentally benign solvents.

One notable example is the synthesis of thiazolo[3,2-a]pyrimidine derivatives, where the final cyclization step is achieved under catalyst-free conditions in acetone. This reaction proceeds by treating dihydropyrimidin-2(1H)-thione precursors with ethyl bromoacetate. While this represents a different isomer, the underlying principle of achieving cyclization without a catalyst is highly relevant to the sustainable synthesis of the rsc.orgthiazolo[5,4-d]pyrimidine core.

The synthesis of 7-chloro-substituted thiazolo[4,5-d]pyrimidine derivatives has been reported, providing a basis for the introduction of the chloro-substituent found in the target molecule. mdpi.com Greener approaches to chlorination could involve the use of less hazardous chlorinating agents or solvent-free conditions. For the methylation at the 7-position, sustainable methods could employ dimethyl carbonate, which is a greener alternative to traditional methylating agents like methyl iodide.

The following table outlines examples of catalyst-free and environmentally conscious methods for the synthesis of related thiazolopyrimidine and pyrimidine derivatives, which could be adapted for the synthesis of 5-chloro-7-methyl- rsc.orgthiazolo[5,4-d]pyrimidine.

ReactionReactantsSolvent/ConditionsYield (%)Reference
Thiazolopyrimidine SynthesisDihydropyrimidinethione, Ethyl bromoacetateAcetone, Reflux (catalyst-free)Good to High
Thiazolo[5,4-d]thiazole SynthesisDithiooxamide, Aromatic aldehydeL-proline:ethylene glycol (DES)20-75 mdpi.com
Pyrimidine SynthesisAldehyde, Malononitrile, UreaEthanol, K2CO3Good nih.gov
Chlorination of PyrimidineThiazolo[5,4-d]pyrimidine-5,7-diolPOCl3, Microwave- nih.gov

This table provides examples of greener synthetic conditions for related heterocyclic systems, suggesting plausible routes for the sustainable synthesis of 5-chloro-7-methyl- rsc.orgthiazolo[5,4-d]pyrimidine.

Structure Activity Relationship Sar Studies of Thiazolo 5,4 D Pyrimidine Analogues

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of thiazolo[5,4-d]pyrimidine (B3050601) derivatives can be finely tuned by the introduction of different functional groups at key positions on the heterocyclic core. Researchers have explored how various substituents, ranging from simple halogens and alkyl groups to more complex aromatic and heterocyclic moieties, modulate the activity of these compounds against targets such as kinases, G protein-coupled receptors, and various enzymes involved in cancer cell proliferation. nih.govrsc.org

Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and electronic character, which can significantly impact biological activity. On the thiazolo[5,4-d]pyrimidine scaffold, the introduction of a chlorine atom, particularly at the C5 or C7 positions of the pyrimidine (B1678525) ring, has been shown to be a key determinant of potency.

Table 1: Effect of Halogenation on Antiproliferative Activity of Thiazolo[4,5-d]pyrimidine (B1250722) Analogues

Compound IDSubstituent at C7Target Cell LineActivity NotedReference
Analogue Series 1-ClRenal Cancer (UO-31)Noticeable Cytotoxic Activity nih.gov
Analogue Series 1-ClMelanoma (MALME-3M)Noticeable Cytotoxic Activity nih.gov
Analogue Series 2-ClVarious Cancer LinesIncreased activity vs. -oxo derivative mdpi.com

The incorporation of small alkyl groups, such as methyl, at positions like C7 can have a profound effect on molecular recognition by influencing the compound's conformation and providing key hydrophobic interactions within a target's binding site. In many thiazolo[3,2-α]pyrimidine derivatives, a different isomeric scaffold, the 7-methyl group is a recurring structural motif in compounds designed for antimicrobial activity. biointerfaceresearch.com

Derivatization of the thiazolo[5,4-d]pyrimidine core directly influences its electronic properties and conformational flexibility. The fused heterocyclic system is an extended π-conjugated system, and its electron-deficient nature can be tuned by substituents. mdpi.com The introduction of electron-donating or electron-withdrawing groups alters the electron density across the ring system, affecting its ability to participate in crucial interactions like π-π stacking and hydrogen bonding with biological targets. rsc.org

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For thiazolo[5,4-d]pyrimidine analogues, molecular modeling and SAR studies have been instrumental in identifying the key features that govern their interaction with various biological targets.

Molecular docking studies have provided detailed insights into how thiazolo[5,4-d]pyrimidine derivatives bind to their targets. A prominent example comes from analogues designed as adenosine (B11128) A1 and A2A receptor antagonists. In this context, the core scaffold itself is a critical binding element. nih.govnih.gov

Key interactions identified for these antagonists include:

π-π Stacking: The planar thiazolo[5,4-d]pyrimidine scaffold inserts into the binding cavity and engages in π–π stacking interactions with the side chains of aromatic amino acids like Phenylalanine (Phe168) and hydrophobic interactions with residues like Leucine (Leu249). nih.gov

Hydrogen Bonding: Substituents on the core, particularly exocyclic amine groups, act as hydrogen bond donors and acceptors. These groups form crucial polar interactions with residues such as Asparagine (Asn253) and Glutamic acid (Glu169). The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors. nih.gov

These findings establish a clear pharmacophore model where the flat aromatic core serves as an anchor through hydrophobic and stacking interactions, while peripheral substituents are responsible for specific hydrogen bonds that determine potency and selectivity.

Table 2: Key Molecular Interactions of Thiazolo[5,4-d]pyrimidine Analogues with Adenosine Receptors

Molecular FeatureType of InteractionInteracting Amino Acid Residue(s)Reference
Thiazolo[5,4-d]pyrimidine Scaffoldπ-π Stacking / HydrophobicPhe168, Leu249 nih.gov
Exocyclic Amine GroupPolar Interaction / H-BondAsn253, Glu169 nih.gov
N6 Atom of Pyrimidine RingPolar Interaction / H-BondAsn253 nih.gov

Ligand efficiency (LE) is a metric used in drug design to assess the binding energy per atom of a molecule, guiding the optimization process toward compounds that achieve high affinity with minimal molecular complexity. The optimization of thiazolo[5,4-d]pyrimidine derivatives follows several established principles derived from extensive SAR studies. nih.gov

One key principle is the strategic exploration of substituents at the C2, C5, and C7 positions. nih.gov For antiproliferative agents, SAR analysis of related oxazolo[5,4-d]pyrimidines revealed that a phenyl ring at the C2 position substituted with a 4-Cl atom is preferred, whereas a 4-methoxy group is detrimental to activity. mdpi.com This demonstrates the sensitivity of the target's binding pocket to both the steric and electronic properties of the substituent.

Another optimization principle involves enhancing selectivity. For instance, in developing inhibitors of cyclin-dependent kinase 2 (CDK2), pyrazolo[3,4-d]pyrimidine derivatives were designed to form essential hydrogen bonds with the key Leu83 residue in the kinase hinge region, a common strategy for achieving potent and selective kinase inhibition. rsc.org The optimization of thiazolo[5,4-d]pyrimidine scaffolds often involves computational approaches, including docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to prioritize candidates with favorable drug-like properties alongside high target affinity. sciforum.net

Rational Design and Combinatorial Approaches in Library Development

The development of novel therapeutic agents based on the thiazolo[5,4-d]pyrimidine scaffold has been significantly advanced through the strategic implementation of rational design and combinatorial chemistry. These approaches facilitate the systematic exploration of structure-activity relationships (SAR), enabling the creation of extensive compound libraries and the identification of molecules with optimized potency and selectivity for specific biological targets.

Rational design leverages existing knowledge of a drug target's structure or the SAR of known active compounds to guide the synthesis of new, more effective analogues. This strategy often involves computational methods, such as molecular docking, to predict how modifications to a chemical structure will affect its binding affinity and interaction with a target protein. nih.gov For instance, in the development of adenosine receptor (AR) antagonists, researchers built upon a known 7-amino-thiazolo[5,4-d]pyrimidine series. nih.govunifi.it Previous studies indicated that the affinity of these compounds could be modulated by the nature of substituents at the C2 and C5 positions of the scaffold. nih.gov

This knowledge guided the rational design of a new library of compounds aimed at achieving high affinity for both the human A₁ and A₂ₐ adenosine receptors. nih.gov Molecular docking studies were employed to visualize the hypothetical binding mode of the synthesized compounds within the receptor cavity. nih.gov These studies predicted that the thiazolo[5,4-d]pyrimidine core would position itself between key amino acid residues, while substituents at the C2 and C5 positions would occupy specific pockets, influencing binding affinity. nih.gov This rational approach led to the discovery of compound 18 , which exhibited exceptionally high affinity for both receptors. nih.govunifi.it

CompoundR² Substituent (Position 2)R⁵ Substituent (Position 5)hA₁ Kᵢ (nM)hA₂ₐ Kᵢ (nM)
5 -CH₂-(4-fluorophenyl)furan-2-yl14.20.8
8 -CH₂-(2-methylphenyl)furan-2-yl10.30.4
13 -CH₂-phenyl5-methyl-furan-2-yl10.10.7
18 -CH₂-(2-fluorophenyl)furan-2-yl1.90.06
19 -CH₂-(2-chlorophenyl)furan-2-yl3.60.1

This table presents a selection of rationally designed 7-amino-thiazolo[5,4-d]pyrimidine analogues and their corresponding binding affinities (Kᵢ) for human A₁ and A₂ₐ adenosine receptors, demonstrating the impact of substitutions at the R² and R⁵ positions. Data sourced from nih.gov.

Combinatorial chemistry complements rational design by enabling the rapid synthesis of large, diverse libraries of related compounds. This strategy is particularly effective for exploring the SAR of a new scaffold or for optimizing a lead compound. The general approach involves preparing a common chemical intermediate or core scaffold, which is then reacted with a variety of building blocks to generate a library of final products. unifi.it

The synthesis of thiazolo[5,4-d]pyrimidine libraries often follows this pattern. A core bicyclic thiazolopyrimidine structure is first synthesized, after which diverse substituents are introduced at specific positions. unifi.it For example, a common combinatorial step involves a Suzuki coupling reaction to introduce a wide range of aryl or heteroaryl groups at the C5 position of the scaffold. nih.gov This method allows for the creation of dozens of unique analogues from a single core structure, which can then be screened for biological activity. This approach has been successfully used to generate libraries of thiazolo[5,4-d]pyrimidines for screening as antiproliferative agents and angiogenesis inhibitors. nih.govnih.gov This high-throughput synthesis and screening process accelerates the identification of promising drug candidates, such as compound 7i , which showed potent inhibition against human gastric cancer cells, and compound 3l , a powerful inhibitor in Human Umbilical Vein Endothelial Cell (HUVEC) assays. nih.govnih.govrsc.org

Core ScaffoldPosition(s) of DiversificationCommon Reaction TypeExample Building Blocks for DiversificationResulting Library Focus
5-Chloro-thiazolo[5,4-d]pyrimidineC5Suzuki CouplingArylboronic acids, Heteroarylboronic acidsAdenosine Receptor Antagonists
7-Amino-thiazolo[5,4-d]pyrimidineC7Amide Coupling, Urea FormationAmines, IsocyanatesVEGFR-2 Inhibitors
2-Amino-thiazolo[5,4-d]pyrimidineC2Various substitutionsAlkyl halides, Aryl halidesAntiproliferative Agents

This table illustrates a generalized combinatorial strategy for developing libraries of thiazolo[5,4-d]pyrimidine analogues. By modifying a core scaffold at specific positions using versatile chemical reactions, diverse libraries can be generated for different therapeutic targets.

The integration of rational design with combinatorial synthesis provides a powerful paradigm for drug discovery. Initial "hits" from screening can be optimized through rational, structure-guided modifications, while combinatorial chemistry allows for broad exploration of the chemical space around a privileged scaffold like thiazolo[5,4-d]pyrimidine to discover novel biological activities. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in identifying potential biological targets and understanding the structural basis of a ligand's activity. For the thiazolo[5,4-d]pyrimidine (B3050601) core, docking studies have been pivotal in elucidating its interactions with various enzymes and receptors, particularly adenosine (B11128) receptors, which are key targets for this class of compounds. nih.gov

Docking studies on analogues of 5-chloro-7-methyl- rsc.orgmdpi.comthiazolo[5,4-d]pyrimidine have successfully predicted their binding modes within the active sites of several human adenosine receptors (ARs). The thiazolo[5,4-d]pyrimidine scaffold consistently orients itself within the binding cavity located between specific transmembrane helices of the receptors. nih.gov

Research has identified several derivatives with high predicted binding affinities, which were subsequently confirmed by in vitro assays. nih.gov For instance, a series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidines demonstrated nanomolar and even subnanomolar binding affinities for the human A1 and A2A adenosine receptors. nih.govnih.gov Notably, the 2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amine derivative was identified as a particularly potent dual-affinity ligand. nih.govnih.gov Similarly, another analogue, 2-(4-chlorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidine-7-one, was found to be a highly potent and selective ligand for the human A3 adenosine receptor. unife.itnih.gov The close correlation between the predicted affinities from docking simulations and the experimentally determined inhibition constants (Ki) validates the accuracy of the computational models for this scaffold. nih.gov

Predicted and Experimental Binding Affinities of Thiazolo[5,4-d]pyrimidine Analogues
Compound AnalogueTarget ReceptorExperimental Affinity (Ki)Reference
2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amineHuman Adenosine A1 Receptor1.9 nM nih.govnih.gov
2-(2-fluorobenzyl)-5-(furan-2-yl)-thiazolo[5,4-d]pyrimidin-7-amineHuman Adenosine A2A Receptor0.06 nM nih.govnih.gov
2-(4-chlorophenyl)-5-methyl-thiazolo[5,4-d]pyrimidine-7-oneHuman Adenosine A3 Receptor18 nM unife.itnih.gov

The stability of the ligand-receptor complex is determined by a network of specific molecular interactions. Docking simulations have been crucial in characterizing these interactions for thiazolo[5,4-d]pyrimidine derivatives. The core scaffold typically establishes significant hydrophobic interactions within the binding pocket of adenosine receptors. nih.gov

Specifically, the fused ring system is often positioned between the side chains of key amino acid residues, such as Phenylalanine (Phe168) and Leucine (Leu249), leading to favorable π–π stacking and hydrophobic contacts. nih.gov Furthermore, substituents on the pyrimidine (B1678525) ring play a critical role in forming polar interactions. For example, an exocyclic amine group at the 7-position can form hydrogen bonds with the side chains of Asparagine (Asn253) and Glutamic acid (Glu169). The N6 nitrogen atom of the pyrimidine ring can also act as a hydrogen bond acceptor, interacting with residues like Asn253. nih.gov These combined interactions anchor the ligand in the active site and are responsible for the high affinity observed in potent analogues. nih.gov

Key Molecular Interactions of Thiazolo[5,4-d]pyrimidine Analogues with Adenosine Receptors
Interaction TypeInteracting Ligand MoietyReceptor Amino Acid ResiduesReference
π–π Stacking / HydrophobicThiazolo[5,4-d]pyrimidine ScaffoldPhe168, Leu249 nih.gov
Polar Interaction / Hydrogen BondExocyclic Amine Group (at C7)Asn253, Glu169 nih.gov
Polar Interaction / Hydrogen BondN6 Atom of Pyrimidine RingAsn253 nih.gov

Molecular Dynamics Simulations for Conformational and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes over time. MD simulations are computationally intensive studies that calculate the motion of every atom in the system, providing a more realistic representation of the biological environment. mdpi.comphyschemres.org

A primary application of MD simulations is to validate the binding poses predicted by docking and to assess the stability of the ligand-receptor complex. physchemres.org For analogues of the thiazolo[5,4-d]pyrimidine scaffold, MD simulations would typically be run for tens to hundreds of nanoseconds. physchemres.orghilarispublisher.com The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein's backbone atoms and the ligand's heavy atoms over the course of the simulation. mdpi.comphyschemres.org A stable complex is indicated by the RMSD values reaching a plateau, suggesting that the system has reached equilibrium and the ligand remains securely bound in the predicted pose. physchemres.org This analysis is critical for confirming that the key interactions identified in docking are maintained over time.

MD simulations also provide insights into the flexibility and dynamic movements of both the ligand and the receptor. The root-mean-square fluctuation (RMSF) is calculated for each amino acid residue to identify flexible regions of the protein upon ligand binding. physchemres.org For the thiazolo[5,4-d]pyrimidine ligand, these simulations can show how its substituents move and adapt within the binding pocket to optimize interactions. This dynamic behavior is crucial for understanding the nuanced structure-activity relationships that cannot be captured by static models alone. The methodology for such studies involves placing the docked complex in a simulated environment of water and ions, followed by energy minimization, gradual heating, and a prolonged production run under physiological conditions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.mejocpr.com The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects. fiveable.me

For the thiazolo[5,4-d]pyrimidine class, structure-activity relationship studies have revealed important trends. For instance, in the context of anticancer activity, the presence of a chlorine atom at the 7-position of the thiazolo[4,5-d]pyrimidine (B1250722) ring has been shown to favorably modulate activity. mdpi.com A formal QSAR model would quantify such relationships.

The development of a QSAR model involves several steps. First, a dataset of thiazolo[5,4-d]pyrimidine derivatives with experimentally measured biological activities (e.g., IC50 or Ki values) is compiled. nih.gov Next, a large number of molecular descriptors—numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity (e.g., SlogP), and electronic properties—are calculated for each compound. mdpi.com Using statistical methods and machine learning algorithms (like multiple linear regression, support vector machines, or random forests), a model is trained to find the best correlation between a subset of these descriptors and the observed biological activity. nih.govmdpi.com The resulting QSAR equation can then be used to predict the activity of new, unsynthesized thiazolo[5,4-d]pyrimidine derivatives, guiding medicinal chemists to prioritize the synthesis of compounds with the highest predicted potency. jocpr.com The robustness and predictive power of the model are rigorously assessed using internal and external validation techniques. jocpr.com

Development of Predictive Models for Biological Response

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are crucial for forecasting the biological response of novel compounds before their synthesis. dmed.org.ua For derivatives of the thiazolo[5,4-d]pyrimidine scaffold, QSAR studies have been employed to establish a mathematical correlation between the physicochemical properties of the molecules and their observed biological activities, such as antioxidant or anticancer effects. dmed.org.uanih.gov

The development of these models typically involves calculating a wide range of molecular descriptors for a series of known thiazolo[5,4-d]pyrimidine derivatives and then using statistical methods, like multiple linear regression (MLR), to build a predictive equation. dmed.org.ua The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques. dmed.org.ua For instance, a QSAR study on a series of 3H-thiazolo[4,5-b]pyridin-2-one derivatives, a related heterocyclic system, successfully generated models with high statistical significance and predictive ability for their free radical scavenging activity. dmed.org.ua These models can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and biological testing.

Identification of Molecular Descriptors Correlating with Activity Trends

A key outcome of QSAR modeling is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be categorized into several types, including 2D, 3D, and molecular properties, which collectively help in understanding the structural requirements for enhanced activity.

For thiazolo[4,5-b]pyridin-2-one derivatives, a related class of compounds, studies have shown that a combination of descriptors is crucial for antioxidant activity. dmed.org.ua Key findings from such analyses include:

Hydrophilicity: Small, hydrophilic molecules tend to exhibit higher activity.

Electronic Properties: The redistribution of electronic density between distant atoms can impact activity.

Symmetry and Shape: The symmetry of electronegative atoms along the principal axes of the molecule plays a role. dmed.org.ua

These insights are invaluable for medicinal chemists, as they provide a clear rationale for modifying the thiazolo[5,4-d]pyrimidine scaffold to enhance a desired biological response.

Table 1: Examples of Molecular Descriptors in QSAR Models for Thiazolopyrimidine Analogs

Descriptor TypeExample DescriptorImplication for ActivityReference
3D DescriptorsDistance-based descriptorsThe spatial arrangement and distance between specific atoms or fragments are critical for activity. dmed.org.ua
PhysicochemicalHydrophilicityIncreased hydrophilicity is correlated with higher antioxidant activity. dmed.org.ua
ElectronicElectronic DensityThe distribution of electron density across the molecule can influence its biological interactions. dmed.org.ua

In Silico Screening and Virtual Library Design for Thiazolo[5,4-d]pyrimidine Derivatives

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. tbzmed.ac.ir This approach, often coupled with molecular docking, has been widely applied to the thiazolo[5,4-d]pyrimidine scaffold to discover new derivatives with potential therapeutic applications, including as anticancer and antimicrobial agents. sciensage.infonih.govrsc.org

The process typically begins with the three-dimensional structure of a biological target, such as an enzyme or receptor. Molecular docking simulations are then used to predict the preferred orientation and binding affinity of different thiazolo[5,4-d]pyrimidine derivatives within the target's active site. sciensage.infonih.gov For example, docking studies have been performed on thiazolo[5,4-d]pyrimidine derivatives against targets like DNA gyrase and dihydrofolate reductase for antimicrobial activity, and various protein kinases in the context of cancer research. sciensage.info

These studies have revealed key molecular interactions, such as hydrogen bonds and π–π stacking, that are crucial for the binding of these compounds to their targets. nih.gov For instance, in studies of adenosine receptor antagonists, the thiazolo[5,4-d]pyrimidine scaffold was found to engage in π–π interactions with specific amino acid residues like phenylalanine in the receptor's binding cavity. nih.gov

The insights gained from these docking studies are then used to design virtual libraries of novel thiazolo[5,4-d]pyrimidine derivatives with improved binding affinities and selectivity. This rational, structure-based drug design approach significantly accelerates the discovery of new lead compounds by focusing synthetic efforts on molecules with the highest predicted potency. tbzmed.ac.ir

Table 2: Molecular Docking Studies of Thiazolo[5,4-d]pyrimidine Derivatives

Biological TargetTherapeutic AreaKey FindingsReference
Adenosine A1 and A2A ReceptorsDepressionThe thiazolo[5,4-d]pyrimidine scaffold provides π–π interactions with Phe168 and Leu249. The exocyclic amine group forms polar interactions with Asn253 and Glu169. nih.gov
DNA Gyrase Subunit BAntimicrobialThiazolo-pyrimidine derivatives show potential as inhibitors with good binding efficiency. sciensage.info
Dihydrofolate ReductaseAntimicrobialDocking studies support the potential of thiazolo-pyrimidine derivatives as inhibitors. sciensage.info
Cyclin-Dependent Kinase 4/6 (CDK4/6)AnticancerCertain thiazolo-pyridopyrimidines exhibited strong interactions and stability within the CDK4/6 binding site. tbzmed.ac.ir

Investigation of Biological Targets and Mechanistic Pathways

Modulation of Adenosine (B11128) Receptors (ARs) by Thiazolo[5,4-d]pyrimidine (B3050601) Ligands

The primary biological targets for the thiazolo[5,4-d]pyrimidine class of compounds are the adenosine receptors (ARs), a family of four GPCR subtypes (A1, A2A, A2B, and A3) that play crucial roles in regulating a wide array of physiological processes. researchgate.netnih.gov The affinity and selectivity of these compounds can be finely tuned by modifying substituents at the C2, C5, and C7 positions of the bicyclic core. rsc.org

Derivatives of the thiazolo[5,4-d]pyrimidine scaffold have been systematically synthesized and evaluated for their binding affinity at all four human adenosine receptor subtypes. unife.itnih.govrsc.orgnih.gov Radioligand binding assays have demonstrated that these compounds predominantly exhibit high affinity for the A1 and A2A subtypes, with many derivatives displaying nanomolar and even subnanomolar Ki values for these receptors. researchgate.netresearchgate.netmdpi.com

In general, the affinity for A3 receptors is moderate, while significant binding to the A2B receptor is less commonly observed. rsc.org Research has shown that the substitution pattern on the thiazolo[5,4-d]pyrimidine nucleus is a key determinant of receptor affinity and selectivity. For instance, studies on a series of 7-amino-thiazolo[5,4-d]pyrimidines revealed that the nature of the chemical groups attached at positions 2 and 5 modulates the binding affinity for the hA1 and hA2A adenosine receptors. unife.itnih.gov One study highlighted a derivative, compound 3 (bearing a 5-((2-methoxyphenyl) methylamino) group and a 2-phenyl moiety), which displayed a high affinity with Ki values of 10.2 nM for hA1 and 4.72 nM for hA2A. nih.gov Another investigation identified derivative 18 (2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine) as a particularly potent ligand, with Ki values of 1.9 nM for hA1 and an exceptionally high affinity of 0.06 nM for hA2A. researchgate.netnih.govresearchgate.netmdpi.com

Binding Affinities (Ki, nM) of Selected Thiazolo[5,4-d]pyrimidine Derivatives at Human Adenosine Receptors
CompoundhA1 Ki (nM)hA2A Ki (nM)Reference
Compound 310.24.72 nih.gov
Derivative 181.90.06 researchgate.netmdpi.com

Functional studies have been critical in characterizing the pharmacological nature of these ligands. The majority of thiazolo[5,4-d]pyrimidine derivatives are not activators (agonists) of adenosine receptors but rather function as antagonists or inverse agonists. unife.itnih.gov An antagonist blocks the action of the endogenous ligand (adenosine), while an inverse agonist not only blocks the endogenous ligand but also reduces the basal, constitutive activity of the receptor.

Several studies have confirmed that compounds in this series behave as dual A1/A2A antagonists/inverse agonists. unife.itnih.gov For example, the previously mentioned compound 3 was shown to be a potent A1/A2A antagonist/inverse agonist with IC50 values of 13.4 nM at the hA1 receptor and 5.34 nM at the hA2A receptor. nih.gov Similarly, other research efforts have focused on developing highly potent and selective inverse agonists for the A2A receptor. ed.ac.uk This functional profile is significant, as inverse agonism can offer a distinct therapeutic advantage over simple antagonism in conditions where receptors exhibit high constitutive activity.

Functional Activity (IC50, nM) of a Selected Thiazolo[5,4-d]pyrimidine Derivative
CompoundhA1 IC50 (nM)hA2A IC50 (nM)Reference
Compound 313.45.34 nih.gov

Adenosine receptors exert their cellular effects by coupling to G proteins, which in turn modulate the activity of effector enzymes like adenylyl cyclase. The A1 and A3 receptor subtypes typically couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). researchgate.netnih.gov Conversely, the A2A and A2B receptors couple to Gs proteins, and their stimulation activates adenylyl cyclase, leading to an increase in cAMP production. researchgate.netnih.gov

As potent antagonists and inverse agonists, thiazolo[5,4-d]pyrimidine derivatives modulate these signaling pathways by blocking or reversing these effects. By acting on A1/A3 receptors, they prevent the adenosine-induced decrease in cAMP. More commonly, as A2A/A2B antagonists/inverse agonists, they block or reduce the adenosine-induced increase in cAMP levels. This mechanism is central to their therapeutic potential in various disorders, including those affecting the central nervous system. researchgate.net

Enzyme Inhibition Studies

While the primary focus has been on adenosine receptors, the thiazolo[5,4-d]pyrimidine scaffold has also been investigated for its potential to inhibit key enzymes involved in the adenosine signaling pathway and other cellular processes.

The enzyme ecto-5'-nucleotidase (CD73) plays a critical role in the extracellular production of adenosine by converting AMP to adenosine. In the tumor microenvironment, high levels of adenosine suppress the immune response, making CD73 a key target for cancer immunotherapy. unife.itnih.gov

Recognizing this, researchers designed a strategy to create dual-acting molecules that could both inhibit CD73 and block the A2A receptor. nih.gov This involved combining the thiazolo[5,4-d]pyrimidine core, known for its A2A receptor antagonism, with a benzenesulfonamide (B165840) group, a feature found in known CD73 inhibitors. researchgate.netunife.itnih.gov The resulting hybrid compounds were tested for their activity on both targets. The study found that while the compounds were successful as high-affinity, potent inverse agonists of the A2A receptor, they demonstrated only weak inhibitory activity against the CD73 enzyme. researchgate.netunife.itnih.gov Although this specific attempt did not yield potent dual inhibitors, it established the thiazolo[5,4-d]pyrimidine scaffold as a starting point for developing such agents. researchgate.netnih.gov

Protein kinases are a large family of enzymes that are crucial regulators of cell signaling and are prominent targets in cancer therapy. Many heterocyclic scaffolds, particularly those that are isosteres of adenine (B156593) (a component of ATP, the substrate for kinases), function as kinase inhibitors. For example, the pyrazolo[3,4-d]pyrimidine scaffold is a well-established core for numerous clinically evaluated kinase inhibitors. nih.govrsc.org Other related structures, such as thiazolo[5,4-b]pyridines, have also been developed as inhibitors for specific kinases like c-KIT. nih.gov

However, for the researchgate.netnih.govthiazolo[5,4-d]pyrimidine scaffold, the predominant focus of published research has been on its role as an adenosine receptor modulator. While some derivatives have been screened for general antiproliferative activity against cancer cell lines, detailed kinase inhibition profiles are not widely reported in the scientific literature. rsc.org This contrasts with isomeric scaffolds and related pyrimidine-based heterocycles, which are more frequently associated with direct kinase inhibition. nih.govrsc.org

General Pyrimidine (B1678525) Scaffold Relevance to COX Inhibition

The pyrimidine nucleus is a well-established scaffold in medicinal chemistry, recognized for its role in a wide array of biological activities, including anti-inflammatory properties. nih.govnih.gov A significant mechanism underlying this anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins. researchgate.net Pyrimidine derivatives have been identified as a promising scaffold for the development of potent and selective COX-2 inhibitors. nih.gov

Research has demonstrated that certain pyrimidine derivatives exhibit selective inhibition of the COX-2 isoform over COX-1. nih.gov This selectivity is therapeutically important, as COX-1 is involved in maintaining the gastrointestinal lining, and its inhibition is associated with common side effects of non-steroidal anti-inflammatory drugs (NSAIDs). The larger binding pocket in the active site of COX-2 compared to COX-1 is thought to accommodate the pyrimidine scaffold, contributing to this selectivity. nih.gov

Studies have synthesized and evaluated various pyrimidine derivatives for their COX inhibitory activity. For instance, novel pyrimidine-5-carbonitriles and other pyrimidine hybrids have shown significant inhibitory activity against COX-2, with some compounds demonstrating IC₅₀ values in the nanomolar to low micromolar range, comparable to established COX-2 inhibitors like Celecoxib. nih.govtandfonline.com The structure-activity relationship (SAR) of these compounds often reveals that specific substitutions on the pyrimidine ring can enhance both potency and selectivity. nih.gov For example, pyrimidines bearing benzimidazole, benzoxazole, or benzothiazole (B30560) motifs have been found to significantly inhibit the COX-2 enzyme. nih.gov

Table 1: COX Inhibitory Activity of Selected Pyrimidine Derivatives
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Reference
Pyrimidine Derivative 35.500.85 tandfonline.com
Pyrimidine Derivative 4a5.050.65 tandfonline.com
Pyrimidine Derivative 3bN/A0.20 nih.gov
Pyrimidine Derivative 5bN/A0.18 nih.gov
Pyrimidine Derivative 5dN/A0.16 nih.gov
Celecoxib (Reference)6.340.56 tandfonline.com
Ibuprofen (Reference)3.11.2 tandfonline.com

Interactions with Intracellular Targets

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton involved in essential cellular processes, including cell division and intracellular transport. nih.gov Disruption of microtubule dynamics is a validated strategy in cancer chemotherapy, as it can arrest the cell cycle in the G2/M phase and induce apoptosis. nih.gov The thiazolopyrimidine scaffold, as a bioisosteric analog of purine (B94841), has been investigated for its potential to interfere with tubulin polymerization. nih.govresearchgate.net

While direct studies on 5-chloro-7-methyl- nih.govmdpi.comthiazolo[5,4-d]pyrimidine are limited, related heterocyclic systems containing thiazole (B1198619) and pyrimidine rings have demonstrated significant activity as tubulin polymerization inhibitors. nih.govmdpi.commdpi.com For example, certain 2,4-disubstituted thiazole derivatives and triazolopyrimidine compounds have been shown to inhibit tubulin assembly, with some exhibiting IC₅₀ values in the low micromolar range. mdpi.comnih.gov These compounds often act by binding to the colchicine (B1669291) binding site on β-tubulin, which prevents the polymerization of tubulin into microtubules. mdpi.commdpi.com The inhibition of colchicine binding to tubulin is a common indicator of this mechanism. mdpi.com Molecular docking studies have further supported the binding of such scaffolds within this specific pocket on tubulin. mdpi.comnih.gov

Table 2: Tubulin Polymerization Inhibition by Selected Heterocyclic Compounds
Compound Class/DerivativeTubulin Polymerization IC₅₀ (µM)Reference
Triazolopyrimidine Derivative 3d0.45 mdpi.com
Thiazole-naphthalene Derivative 5b3.3 nih.gov
Thiazole Derivative 7c2.00 nih.gov
Thiazole Derivative 9a2.38 nih.gov
Combretastatin A-4 (Reference)2.96 nih.gov
Colchicine (Reference)9.1 nih.gov

The pyrimidine ring is a fundamental heterocyclic structure essential to life, forming the core of the nucleobases cytosine, thymine (B56734), and uracil. algoreducation.comwikipedia.org These pyrimidine bases are integral components of nucleic acids, deoxyribonucleic acid (DNA), and ribonucleic acid (RNA). nih.gov Within the DNA double helix, the pyrimidines thymine and cytosine form specific hydrogen bonds with their complementary purine bases, adenine and guanine, respectively. wikipedia.org This specific base pairing is crucial for the stability of the DNA structure and the fidelity of genetic information replication and transcription. algoreducation.com

Beyond its structural role, the pyrimidine scaffold is a key feature in many compounds designed to interact with nucleic acids. The aromatic nature of the pyrimidine ring allows it to participate in π-π stacking interactions with the bases of DNA. nih.gov Some pyrimidine derivatives can function as DNA intercalators, inserting themselves between the base pairs of the double helix. nih.govnih.gov This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, a mechanism exploited in some anticancer agents. nih.gov Furthermore, molecular docking studies have shown that pyrimidine derivatives can bind in the minor groove of DNA, primarily through electrostatic and hydrophobic interactions. nih.gov This non-covalent binding can also interfere with DNA processes and contribute to the biological activity of the compound. nih.gov

Immunomodulatory Activities and Mechanisms

Thiazolo[5,4-d]pyrimidine derivatives have been identified as potential modulators of the immune system. google.com This class of compounds, being structurally related to purines, can interact with various biological targets involved in immune signaling pathways. Purine derivatives themselves are important constituents of antiviral nucleosides and some immunosuppressive drugs. google.com

Specific research into thiazolo[5,4-d]pyrimidine derivatives has led to their patenting as immunosuppressive agents. google.com These compounds are proposed for use in treating autoimmune disorders and preventing transplant rejection. The mechanism of action is suggested to involve the modulation of immune responses, potentially through the inhibition of key enzymes or receptors in immune cells. While the precise targets for 5-chloro-7-methyl- nih.govmdpi.comthiazolo[5,4-d]pyrimidine are not fully elucidated in the public domain, the broader class of thiazolopyrimidines has been investigated for various pharmacological activities, including anti-inflammatory and immunomodulatory effects. wisdomlib.orgmdpi.com For example, substituted 7-amino-5-thio-thiazolo[4,5-d]pyrimidines have been developed as potent and selective antagonists of the fractalkine receptor (CX3CR1), a chemokine receptor involved in the migration of immune cells and implicated in autoimmune diseases like multiple sclerosis. nih.gov This highlights a potential mechanistic pathway for the immunomodulatory effects of the thiazolopyrimidine scaffold.

Q & A

Q. What are the standard synthetic routes for 5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine?

The compound is synthesized via heterocyclization of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in dry DMF under basic conditions (KOH). This forms the thiazolo[5,4-d]pyrimidine core, followed by neutralization with acetic acid to precipitate the product. Yield optimization (80%) is achieved through controlled heating (70–80°C) and crystallization from ethanol .

Q. How is the purity and structural integrity confirmed during synthesis?

Characterization employs 1H NMR (δ 2.52 ppm for CH₃-pyrimidine), IR (C=S stretch at 1233 cm⁻¹), mass spectrometry (m/z 217/219 for Cl isotopes), and elemental analysis (C, H, N, S ratios). These methods verify functional groups, molecular weight, and purity .

Q. What solvents and catalysts are critical for synthesizing thiazolo[5,4-d]pyrimidine derivatives?

Polar aprotic solvents like DMF or acetonitrile are used to enhance reactivity. Catalysts include KOH for cyclization and triethylamine (Et₃N) for alkylation steps. Solvent choice impacts reaction kinetics and product stability .

Q. What spectroscopic methods are used to characterize thiazolo[5,4-d]pyrimidine derivatives?

Key techniques include 1H NMR (for substituent identification), IR (to detect C=S or C=O bonds), and mass spectrometry (for molecular ion confirmation). Elemental analysis ensures stoichiometric purity .

Q. What are the key steps in the multi-step synthesis of this compound?

The process involves:

  • Thiazole ring formation via carbon disulfide addition.
  • Cyclization under basic conditions.
  • Alkylation (e.g., with alkyl halides) for functionalization.
  • Purification via recrystallization or chromatography .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization requires precise control of temperature (e.g., 70–80°C for cyclization), solvent polarity (DMF for solubility), and reaction time (2–3 hours for alkylation). Monitoring via TLC (n-hexane/EtOAc 6:4) ensures completion .

Q. What strategies enable functionalization at the sulfur atom for derivatization?

The sulfur atom in the thione form undergoes alkylation with alkyl halides (e.g., methyl iodide) in acetonitrile with Et₃N. Nucleophilic substitution (e.g., with morpholine) replaces the chlorine atom, expanding structural diversity .

Q. How do electronic effects of substituents influence reactivity?

Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at the pyrimidine ring, facilitating nucleophilic attacks. Steric hindrance from methyl groups may reduce reactivity at adjacent positions, requiring tailored reaction conditions .

Q. What challenges arise in achieving regioselectivity during synthesis?

Competing reactions (e.g., pyrimidine ring cleavage under acidic conditions) can occur. Diazotization and nucleophilic displacement must be carefully timed to avoid side products. For example, HCl treatment of intermediates may lead to unintended ring opening .

Q. How can computational chemistry predict biological activity for this compound?

Molecular docking and QSAR models analyze interactions with biological targets (e.g., bacterial enzymes). While structural analogs show antibacterial potential, specific studies on 5-chloro-7-methyl derivatives are needed to validate activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.